4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide
Description
This compound features a piperidine-1-carboxamide core substituted with a pyridin-3-yl group at the carboxamide nitrogen and a benzyl group at the 4-position of the piperidine. The benzyl group is further substituted with a 5-ethynylpyridin-2-yloxy moiety. Its structural framework suggests applications in targeting receptors or enzymes where piperidine-carboxamides are pharmacologically active, such as histamine H₂ receptors (H₂R) or kinase pathways .
Properties
IUPAC Name |
4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-2-19-8-9-24(27-17-19)31-23-7-3-5-21(16-23)15-20-10-13-29(14-11-20)25(30)28-22-6-4-12-26-18-22/h1,3-9,12,16-18,20H,10-11,13-15H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUNTNMKNQNFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)OC2=CC=CC(=C2)CC3CCN(CC3)C(=O)NC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744272 | |
| Record name | 4-({3-[(5-Ethynylpyridin-2-yl)oxy]phenyl}methyl)-N-(pyridin-3-yl)piperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196109-53-1 | |
| Record name | 4-[[3-[(5-Ethynyl-2-pyridinyl)oxy]phenyl]methyl]-N-3-pyridinyl-1-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196109-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-({3-[(5-Ethynylpyridin-2-yl)oxy]phenyl}methyl)-N-(pyridin-3-yl)piperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The specific synthetic route and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes.
Industrial Production Methods
The industrial production of 4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated analogues .
Scientific Research Applications
Research has indicated that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Studies have shown that the compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 9.5 |
| A549 (Lung) | 11.2 |
| HepG2 (Liver) | 7.8 |
The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with key signaling pathways involved in cell survival and proliferation.
2. Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro studies reveal its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
3. Neuropharmacological Applications
Preliminary research indicates that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems could offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
Case Study 1: Anticancer Efficacy
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.
Case Study 2: Antimicrobial Screening
A series of antimicrobial assays demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The findings support further exploration into its use as a scaffold for developing novel antibiotics.
Mechanism of Action
4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide exerts its effects by inhibiting FAAH, leading to increased levels of anandamide and other fatty acid amides . The inhibition of FAAH occurs through the covalent modification of the enzyme’s active site, preventing the hydrolysis of its substrates. This results in enhanced signaling through cannabinoid receptors, which are involved in various physiological processes .
Comparison with Similar Compounds
Structural Analogs and Key Differences
N-Pyridin-3-yl-4-[[3-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide
- Structural Difference : Replaces the ethynyl group with a trifluoromethyl (CF₃) substituent on the pyridin-2-yl ring.
- Impact: Electron Effects: CF₃ is strongly electron-withdrawing, altering electronic distribution and binding pocket interactions. Biological Activity: Documented as an H₂R ligand in the RCSB PDB, suggesting histaminergic pathway modulation .
N-Pyridazin-3-yl-4-[3-[[5-(Trifluoromethyl)-2-pyridyl]oxy]benzylidene]piperidine-1-carboxamide (Redafamdastat)
- Structural Differences :
- Replaces pyridin-3-yl with pyridazin-3-yl in the carboxamide group.
- Benzylidene (CH=) instead of benzyl (CH₂) linker, introducing rigidity.
- Impact: Hydrogen Bonding: Pyridazine’s dual nitrogen atoms may enhance hydrogen bonding with target proteins.
5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide
- Structural Differences: Thieno[3,2-b]pyridine replaces the piperidine-carboxamide core. Fluoropiperidine introduces electronegativity.
- Impact: Target Selectivity: The thienopyridine scaffold may shift activity toward kinase inhibition (e.g., JAK/STAT pathways) rather than GPCRs like H₂R .
Pharmacokinetic and Pharmacodynamic Considerations
| Property | Target Compound | CF₃ Analog | Redafamdastat |
|---|---|---|---|
| LogP (Predicted) | ~2.8 | ~3.5 | ~3.2 |
| Hydrogen Bond Acceptors | 6 | 6 | 7 |
| Rotatable Bonds | 7 | 7 | 5 |
| Key Functional Groups | Ethynyl | CF₃ | CF₃, Benzylidene |
- Metabolic Stability : Ethynyl groups are less prone to oxidative metabolism compared to CF₃, which may undergo defluorination in vivo.
- Target Engagement : The ethynyl group’s linear geometry may favor π-stacking with aromatic residues in H₂R, while CF₃’s hydrophobicity enhances van der Waals interactions.
Biological Activity
The compound 4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide , also known by its CAS number 1196109-53-1 , has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article synthesizes current research findings on its biological activity, including efficacy against various pathogens and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine core : This nitrogen-containing heterocycle is often associated with various biological activities.
- Ethynylpyridine moiety : Known for its role in enhancing biological activity through interactions with biological targets.
This structural composition suggests potential interactions with multiple biological pathways, making it a candidate for further investigation.
Antimicrobial Properties
Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, related piperidine derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 2 to 4 µg/mL against standard strains, and even lower MICs against resistant strains ( ).
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | M. tuberculosis | 2 | |
| Compound B | S. epidermidis | 15.6 | |
| Compound C | M. luteus | 62.5 |
Cytotoxicity Studies
Cytotoxicity assays are crucial in evaluating the safety profile of new compounds. For example, the cytotoxic effects of similar piperidine derivatives were assessed using HaCaT cells, a model for human keratinocytes. The half-maximal inhibitory concentrations (IC50) were determined, revealing that many derivatives exhibited low toxicity, with selectivity indices (SI) greater than 1.0, indicating a favorable safety profile ( ).
Table 2: Cytotoxicity of Piperidine Derivatives
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the interaction between the ethynylpyridine moiety and specific enzyme systems may play a critical role in its antimicrobial efficacy. Studies suggest that such compounds can inhibit soluble epoxide hydrolase, which is involved in lipid metabolism and inflammation ( ).
Agricultural Applications
Beyond its pharmacological potential, this compound has been explored for agricultural applications as a pest control agent. Its efficacy against various pests suggests it could serve as an effective biopesticide, reducing reliance on traditional chemical pesticides ( ).
Case Studies and Research Findings
In a notable study, researchers screened various piperidine derivatives for their ability to inhibit epoxide hydrolase activity in vivo. The findings indicated that certain modifications to the piperidine structure significantly enhanced potency and selectivity ( ). This highlights the importance of structural optimization in developing effective therapeutic agents.
Q & A
Q. How can researchers optimize the synthesis of 4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide?
Methodological Answer:
- Stepwise Synthesis : Based on analogous piperidine-carboxamide syntheses, a modular approach is recommended. First, prepare the pyridinyl-oxyphenyl intermediate via nucleophilic aromatic substitution (e.g., coupling 5-ethynylpyridin-2-ol with 3-bromophenol derivatives under basic conditions) .
- Piperidine Functionalization : Introduce the N-pyridin-3-yl carboxamide group via coupling reactions (e.g., using carbonyldiimidazole or HATU as activators) .
- Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) and confirm purity via HPLC (≥98%) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substitution patterns, particularly the ethynylpyridinyl and piperidine-methyl linkages .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~450–500 Da range) and fragmentation patterns .
- X-ray Crystallography : If crystalline, resolve the 3D structure to validate stereochemistry (e.g., piperidine ring conformation) .
Q. How should researchers assess preliminary toxicity and safety profiles?
Methodological Answer:
- In Vitro Assays : Screen for acute cytotoxicity using HEK293 or HepG2 cell lines (IC values) .
- In Vivo Testing : For early-stage toxicity, use zebrafish embryos to evaluate developmental effects (e.g., LC at 72 hours post-fertilization) .
- Safety Protocols : Follow GHS Category 4 guidelines (oral/dermal/inhalation toxicity) with PPE, fume hoods, and emergency rinsing stations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data for this compound?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace ethynyl with methyl or halogens) to isolate contributions to target binding .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like kinases or GPCRs .
- Data Reconciliation : Use statistical tools (e.g., PCA) to analyze discrepancies between in vitro potency and in vivo efficacy, accounting for metabolic stability .
Q. What strategies mitigate metabolic instability in this compound during pharmacokinetic studies?
Methodological Answer:
- Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., ethynyl → carboxylic acid conversion) in liver microsomes .
- Structural Stabilization : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
- Prodrug Design : Mask the carboxamide group with ester prodrugs to enhance oral bioavailability .
Q. How can researchers design experiments to evaluate target selectivity?
Methodological Answer:
- Kinase Profiling Panels : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR Knockout Models : Validate target engagement using cell lines with CRISPR-mediated deletion of the suspected receptor .
- Binding Kinetics : Use surface plasmon resonance (SPR) to measure dissociation constants (K) for primary vs. secondary targets .
Data Contradiction and Validation
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Screening : Use standardized protocols (e.g., shake-flask method in PBS, DMSO, and ethanol) with UV-Vis quantification .
- Co-solvent Systems : Optimize with cyclodextrins or PEG derivatives to enhance aqueous solubility .
- Validation : Cross-check results with third-party labs to rule out batch-specific impurities .
Q. What methods validate conflicting results in enzyme inhibition assays?
Methodological Answer:
- Assay Replication : Repeat experiments under identical conditions (pH, temperature) using fresh enzyme lots .
- Orthogonal Assays : Confirm activity via fluorescence polarization (FP) if radiometric assays show variability .
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
Experimental Design
Q. How can Design of Experiments (DoE) optimize reaction yields for this compound?
Methodological Answer:
- Variable Screening : Use fractional factorial designs to test temperature, solvent polarity, and catalyst loading .
- Response Surface Methodology (RSM) : Model interactions between reaction time and reagent equivalents to maximize yield .
- Validation : Confirm optimized conditions with triplicate runs and statistical analysis (e.g., t-tests) .
Q. What in vivo models are appropriate for evaluating CNS penetration?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
